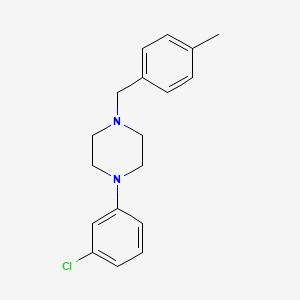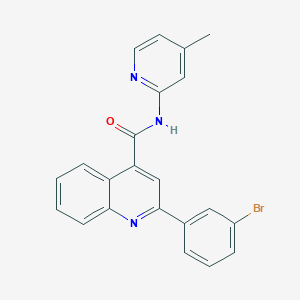![molecular formula C22H23N3O2 B6138037 2-benzyl-4-[4-(2-pyrimidinyloxy)benzyl]morpholine](/img/structure/B6138037.png)
2-benzyl-4-[4-(2-pyrimidinyloxy)benzyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-benzyl-4-[4-(2-pyrimidinyloxy)benzyl]morpholine is a compound that belongs to the class of morpholine derivatives. It is a synthetic compound that has been synthesized through various methods. This compound has been studied for its scientific research applications, including its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of 2-benzyl-4-[4-(2-pyrimidinyloxy)benzyl]morpholine is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been reported to inhibit the growth of microorganisms by disrupting their cell membranes.
Biochemical and Physiological Effects:
2-benzyl-4-[4-(2-pyrimidinyloxy)benzyl]morpholine has been reported to exhibit various biochemical and physiological effects. It has been reported to inhibit the activity of various enzymes, including topoisomerase II and DNA polymerase. It has also been reported to inhibit the production of reactive oxygen species and to induce the expression of various genes involved in apoptosis and cell cycle regulation.
Avantages Et Limitations Des Expériences En Laboratoire
2-benzyl-4-[4-(2-pyrimidinyloxy)benzyl]morpholine has advantages and limitations for lab experiments. Its advantages include its ability to inhibit the growth of cancer cells and microorganisms, its ability to induce apoptosis and cell cycle arrest, and its ability to inhibit the activity of various enzymes. Its limitations include its toxicity and its limited solubility in water.
Orientations Futures
There are several future directions for the study of 2-benzyl-4-[4-(2-pyrimidinyloxy)benzyl]morpholine. These include the development of more efficient synthesis methods, the study of its mechanism of action, the study of its pharmacokinetics and pharmacodynamics, and the development of more potent and selective analogs. Additionally, the potential use of 2-benzyl-4-[4-(2-pyrimidinyloxy)benzyl]morpholine as a therapeutic agent for the treatment of cancer and infectious diseases should be explored further.
Méthodes De Synthèse
2-benzyl-4-[4-(2-pyrimidinyloxy)benzyl]morpholine can be synthesized through various methods, including the reaction of 2-benzyl-4-morpholinone with 4-(2-chloroethoxy)benzaldehyde followed by reaction with pyrimidine-2-ol. Another method involves the reaction of 2-benzyl-4-morpholinone with 4-(2-bromoethoxy)benzaldehyde followed by reaction with pyrimidine-2-ol. Both methods have been reported to yield good results.
Applications De Recherche Scientifique
2-benzyl-4-[4-(2-pyrimidinyloxy)benzyl]morpholine has been studied for its scientific research applications. It has been reported to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been reported to exhibit antifungal and antibacterial activity against various microorganisms.
Propriétés
IUPAC Name |
2-benzyl-4-[(4-pyrimidin-2-yloxyphenyl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-2-5-18(6-3-1)15-21-17-25(13-14-26-21)16-19-7-9-20(10-8-19)27-22-23-11-4-12-24-22/h1-12,21H,13-17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOJBKMISZQTMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=C(C=C2)OC3=NC=CC=N3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-4-[4-(2-pyrimidinyloxy)benzyl]morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[1-(1H-benzimidazol-1-ylacetyl)piperidin-4-yl]pyrimidin-4(3H)-one](/img/structure/B6137955.png)
![2-{4-[(2-butyl-1H-imidazol-4-yl)methyl]-1-isobutyl-2-piperazinyl}ethanol](/img/structure/B6137971.png)

![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-[(3-pyridinylmethyl)amino]nicotinamide](/img/structure/B6137993.png)

![2-[4-[4-ethoxy-3-(hydroxymethyl)benzyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6138004.png)
![N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-phenylacrylamide](/img/structure/B6138015.png)
![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B6138017.png)
![N-[(6-methyl-2-pyridinyl)methyl]-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6138018.png)
![1-(2-methoxyphenyl)-N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-4-piperidinamine](/img/structure/B6138023.png)
![2-benzyl-4-[1-(2-pyridinylmethyl)-4-piperidinyl]morpholine](/img/structure/B6138030.png)

![1-{[5-(hydroxymethyl)-2-furyl]methyl}-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide](/img/structure/B6138061.png)
![6-ethyl-2-mercapto-3-[2-(4-morpholinyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6138068.png)